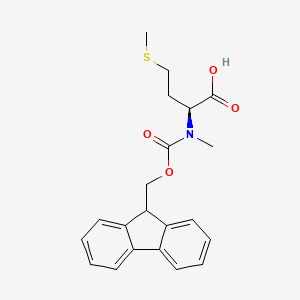

Fmoc-N-Me-L-Met-OH

Descripción general

Descripción

Fmoc-N-Me-L-Met-OH, also known as N-Fmoc-Methionine, is an amino acid derivative commonly used in organic synthesis. It is a versatile building block for peptide synthesis, and has been used in a variety of applications, including drug discovery and development, bioconjugation, and enzyme engineering. Fmoc-N-Me-L-Met-OH is a highly hydrophobic molecule that is easily incorporated into peptide chains. It is also a common starting material for a variety of other organic synthesis reactions.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-N-Me-L-Met-OH: is primarily used in the field of peptide synthesis. It serves as a building block for the synthesis of peptides through Fmoc solid-phase peptide synthesis . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form the desired peptide chain.

Bioconjugation

This compound finds significant application in bioconjugation, where it is used to modify peptides and proteins. The Fmoc group can be selectively removed under mild base conditions, enabling the conjugation of the N-Methyl methionine residue to other molecules or surfaces .

Enzyme Engineering

In enzyme engineering, Fmoc-N-Me-L-Met-OH is utilized to introduce modifications into enzymes. These modifications can alter enzyme activity, stability, or selectivity, providing valuable insights into enzyme function and potential therapeutic applications .

Drug Development

The incorporation of N-Methyl amino acids like Fmoc-N-Me-L-Met-OH into peptides can enhance their biological stability. This property is particularly useful in drug development, where peptide-based drugs require improved stability against enzymatic degradation .

Hydrogel Formation

Fmoc-functionalized amino acids and peptides, including Fmoc-N-Me-L-Met-OH , have been used to construct hydrogels. These hydrogels have a wide range of applications, from tissue engineering to drug delivery systems .

Mecanismo De Acción

Target of Action

Fmoc-N-Me-L-Met-OH, also known as N-Methyl methionine, is primarily used in the field of organic synthesis . Its primary targets are amino acids and other molecules, where it establishes covalent bonds .

Mode of Action

Fmoc-N-Me-L-Met-OH interacts with its targets through the formation of covalent bonds . The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base .

Biochemical Pathways

Fmoc-N-Me-L-Met-OH plays a significant role in promoting the morphology and crystal structure of perovskite films . The surface trap states of perovskite films are reduced by the interaction of Fmoc-N-Me-L-Met-OH functional groups with the uncoordinated metal cation of perovskite, resulting in inhibition of charge recombination and enhanced charge transport .

Result of Action

The interaction of Fmoc-N-Me-L-Met-OH functional groups with the uncoordinated metal cation of perovskite results in the reduction of surface trap states of perovskite films . This leads to the inhibition of charge recombination and enhanced charge transport . As a result, the efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart .

Action Environment

The action of Fmoc-N-Me-L-Met-OH can be influenced by environmental factors. For instance, the unpackaged device exhibited good stability and can retain 65% of the initial efficiency after being stored in an air atmosphere at 30% humidity for 220 hours .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYUJXKMEJUAOI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720968 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-Me-L-Met-OH | |

CAS RN |

84000-12-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

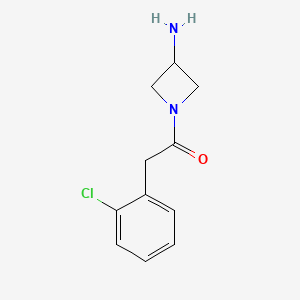

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466437.png)

![N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466440.png)

![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)

![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)

![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)

![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)

![3-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466456.png)

![2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466458.png)